(1S,2S)-2-Cyanocyclobutanecarboxylic acid

Succinate dehydrogenase inhibitors SDHI fungicides Conformational restriction

This (1S,2S) chiral cyclobutane derivative is a privileged scaffold for medicinal chemistry, notably CBL-B inhibitor programs (US Patent 11530229). The defined stereochemistry (1S,2S) and regiospecific 2-cyano substitution provide distinct electronic, steric, and conformational properties—critical for SAR and target-binding modulation. Its strained cyclobutane core, found in nine FDA-approved drugs, offers a validated conformational restriction concept. Source this advanced building block to explore stereochemical effects and fragment-based drug discovery, avoiding regioisomeric or racemic alternatives.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B13894557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Cyanocyclobutanecarboxylic acid
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1CC(C1C#N)C(=O)O
InChIInChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyIGBHPXFFSBIMKR-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-Cyanocyclobutanecarboxylic Acid Procurement: Chiral Cyclobutane Building Block for Pharmaceutical Intermediates


(1S,2S)-2-Cyanocyclobutanecarboxylic acid (CAS 2891579-90-9) is a chiral, disubstituted cyclobutane scaffold characterized by a four-membered strained ring bearing a cyano group and a carboxylic acid moiety in a defined (1S,2S) stereochemical configuration. With a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol, this compound is commercially available from multiple suppliers at purities of 97–98% . As a cyclobutanecarboxylic acid derivative, it serves as a versatile building block in organic synthesis and pharmaceutical intermediate development , leveraging the conformational restriction inherent to the cyclobutane ring to modulate molecular geometry and target interactions. Notably, cyclobutane-containing structural motifs are present in at least nine FDA-approved drugs , underscoring the established utility of this scaffold class in medicinal chemistry.

Why Generic Substitution Fails: Stereochemical and Positional Specificity of (1S,2S)-2-Cyanocyclobutanecarboxylic Acid


The substitution of (1S,2S)-2-cyanocyclobutanecarboxylic acid with seemingly similar cyclobutane derivatives is demonstrably problematic for three converging reasons: (i) stereochemical identity—the (1S,2S) absolute configuration confers specific three-dimensional geometry critical for downstream molecular recognition, as documented for chiral carboxylic acids where stereochemistry directly determines absolute configuration in target interactions [1]; (ii) regioisomeric positioning—the cyano group at the 2-position yields distinct electronic and steric properties compared to 1-cyano, 3-cyano, or amino-substituted analogs, with divergent physicochemical profiles including the 1-cyano regioisomer (CAS 30491-91-9) and 3-cyano regioisomer (CAS 1823933-75-0) each possessing unique CAS numbers and synthetic applications [2]; and (iii) structural scaffold utility—cyclobutanecarboxylic acid derivatives have been validated as privileged scaffolds in CBL-B inhibition [3] and other pharmaceutical programs where substitution pattern directly governs potency and selectivity.

Quantitative Evidence Guide: (1S,2S)-2-Cyanocyclobutanecarboxylic Acid vs. Aminocyclobutane Analogs


Succinate Dehydrogenase (SDH) Inhibition Potency: Cyclobutanecarboxylic Acid Scaffold vs. Fluxapyroxad

While direct enzymatic data for the target compound (1S,2S)-2-cyanocyclobutanecarboxylic acid itself is not available in the public domain, cross-study analysis of a closely related cyclobutanecarboxylic acid scaffold provides quantitative benchmarking for the cyclobutane carboxylic acid pharmacophore class. In a 2023 study evaluating novel aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase inhibitors (SDHIs), compound A20—a 1-aminocyclobutanecarboxylic acid derivative—exhibited IC₅₀ = 3.73 μM against porcine SDH, which was statistically indistinguishable from the commercial SDHI fluxapyroxad (IC₅₀ = 3.76 μM) under identical assay conditions [1]. This near-identical potency demonstrates that cyclobutanecarboxylic acid scaffolds can achieve target engagement comparable to established, structurally distinct SDHI frameworks. For procurement decisions involving cyclobutane-based intermediate libraries, these data establish a potency benchmark for the scaffold class, against which cyanocyclobutanecarboxylic acid derivatives may be further evaluated.

Succinate dehydrogenase inhibitors SDHI fungicides Conformational restriction

Target Engagement Differentiation: CBL-B Inhibition vs. SDHI Fungicidal Activity

The cyclobutane carboxylic acid scaffold demonstrates target-class differentiation depending on substitution pattern. Cyanocyclobutyl compounds are specifically claimed in USPTO Patent No. 11530229 for CBL-B (Casitas B-lineage lymphoma proto-oncogene B) inhibition, an immuno-oncology target regulating T-cell and NK-cell activation [1]. In contrast, aminocyclobutanecarboxylic acid derivatives have been optimized for SDH inhibition with IC₅₀ = 3.73 μM against porcine SDH [2]. This divergence establishes that cyclobutanecarboxylic acid is not a monolithic pharmacophore—the specific heteroatom substitution (cyano vs. amino) fundamentally redirects the target engagement profile. The target compound's cyano functional group at the 2-position, combined with the (1S,2S) stereochemistry, represents a chemically defined entry point into CBL-B inhibitor development programs distinct from the antifungal SDHI space.

CBL-B inhibition Immuno-oncology E3 ubiquitin ligase

Stereochemical Integrity: (1S,2S) Configuration vs. Racemic Mixtures

The (1S,2S) stereochemical designation represents a specific absolute configuration that is not interchangeable with racemic mixtures or alternative diastereomers. A general, nonempirical approach using circular dichroism (CD) spectroscopy has been established for determining the absolute configuration of 2-substituted chiral carboxylic acids, enabling unambiguous stereochemical assignment and quality control [1]. Commercially, the target compound is supplied with defined (1S,2S) stereochemistry and purity specifications of 97–98% , whereas alternative cyclobutane derivatives may be offered as racemic mixtures (e.g., rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid) or as regioisomeric variants such as 1-cyanocyclobutanecarboxylic acid (CAS 30491-91-9) and 3-cyanocyclobutanecarboxylic acid (CAS 1823933-75-0) . The availability of established analytical methodology for absolute configuration verification provides a technical pathway for procurement-quality assessment that may not be equally accessible for all stereoisomeric forms.

Chiral resolution Absolute configuration Enantiomeric purity

Optimal Application Scenarios for (1S,2S)-2-Cyanocyclobutanecarboxylic Acid in R&D Procurement


CBL-B Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Procurement of (1S,2S)-2-cyanocyclobutanecarboxylic acid is indicated for medicinal chemistry programs targeting CBL-B inhibition in immuno-oncology applications. The cyanocyclobutyl scaffold is explicitly claimed in US Patent 11530229 for CBL-B inhibition, and the target compound provides a chemically tractable entry point for SAR exploration around the cyclobutane core [1]. The (1S,2S) stereochemical definition enables systematic evaluation of stereochemical effects on target binding and selectivity.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The defined (1S,2S) stereochemistry supports use as a chiral building block in asymmetric synthesis, particularly where absolute configuration of the cyclobutane core must be retained through subsequent transformations. Established circular dichroism methodology provides a framework for absolute configuration verification [1], facilitating quality control in multi-step synthetic routes where stereochemical integrity is critical to downstream pharmaceutical activity. This compound is commercially available at 97–98% purity [2] suitable for laboratory-scale process development.

Conformational Restriction Studies in Bioactive Molecule Design

The cyclobutanecarboxylic acid scaffold has been validated through the 'conformational restriction switch concept' as an effective strategy for structural optimization of bioactive molecules [1]. (1S,2S)-2-Cyanocyclobutanecarboxylic acid offers a strained four-membered ring system with restricted rotational freedom, enabling systematic evaluation of conformational effects on target binding and pharmacokinetic properties. This scaffold class has demonstrated potency comparable to commercial compounds in SDH inhibition assays (IC₅₀ ≈ 3.7 μM vs. fluxapyroxad) [1], establishing a benchmark for scaffold viability.

Cyclobutane-Containing Fragment Library Construction for Drug Discovery

Given that cyclobutane-containing structures appear in at least nine FDA-approved drugs [1], (1S,2S)-2-cyanocyclobutanecarboxylic acid represents a chemically diverse entry in fragment-based drug discovery libraries. The combination of a cyano group (hydrogen-bond acceptor and dipole modulator) with a carboxylic acid moiety (hydrogen-bond donor/acceptor and salt-forming handle) provides multiple vectors for fragment elaboration. The (1S,2S) stereochemistry expands three-dimensional chemical space coverage beyond achiral or racemic cyclobutane fragments.

Quote Request

Request a Quote for (1S,2S)-2-Cyanocyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.